

# Broxaldine (Brobenzoxaldine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Broxaldine |           |
| Cat. No.:            | B1667944   | Get Quote |

CAS Number: 3684-46-6

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Broxaldine**, also known as Brobenzoxaldine, is a synthetic compound belonging to the quinoline class of molecules. It is chemically designated as 5,7-dibromo-2-methyl-8-quinolinol benzoate. This document provides a comprehensive technical overview of **Broxaldine**, consolidating available data on its chemical properties, synthesis, pharmacological activities, and mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

## **Chemical and Physical Properties**

**Broxaldine** is a solid substance with a molecular formula of C<sub>17</sub>H<sub>11</sub>Br<sub>2</sub>NO<sub>2</sub> and a molecular weight of approximately 421.1 g/mol . Its chemical structure features a dibrominated 2-methyl-8-quinolinol core esterified with a benzoate group. Detailed physicochemical properties are summarized in the table below.



| Property          | Value                                                   | Reference |
|-------------------|---------------------------------------------------------|-----------|
| CAS Number        | 3684-46-6                                               |           |
| Molecular Formula | C17H11Bf2NO2                                            |           |
| Molecular Weight  | 421.1 g/mol                                             |           |
| Appearance        | Solid                                                   |           |
| IUPAC Name        | 5,7-dibromo-2-methylquinolin-<br>8-yl benzoate          |           |
| Synonyms          | Brobenzoxaldine                                         |           |
| SMILES            | CC1=NC2=C(OC(=O)C3=CC=<br>CC=C3)C(Br)=CC(Br)=C2C=C<br>1 |           |
| InChI Key         | IJTPLVAAROHGGB-<br>UHFFFAOYSA-N                         |           |

Table 1: Physicochemical Properties of **Broxaldine** 

## **Solubility**

**Broxaldine** exhibits limited solubility in aqueous solutions. Experimental solubility data is presented in the following table.

| Solvent                   | Solubility | Reference |
|---------------------------|------------|-----------|
| Dimethylformamide (DMF)   | 5 mg/mL    |           |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL    |           |
| DMF:PBS (pH 7.2) (1:2)    | 0.3 mg/mL  |           |

Table 2: Solubility of Broxaldine

## **Synthesis**



The synthesis of **Broxaldine** involves a two-step process starting from 8-hydroxy-2-methylquinoline. The first step is the bromination of the quinoline ring, followed by esterification of the hydroxyl group.

## Step 1: Synthesis of 5,7-dibromo-2-methyl-8-quinolinol

The precursor, 5,7-dibromo-2-methyl-8-quinolinol, is synthesized by the bromination of 8-hydroxy-2-methylquinoline.



Click to download full resolution via product page

**Diagram 1:** Synthesis of 5,7-dibromo-2-methyl-8-quinolinol.

# Step 2: Synthesis of Broxaldine (5,7-dibromo-2-methyl-8-quinolinol benzoate)



**Broxaldine** is synthesized by the esterification of 5,7-dibromo-2-methyl-8-quinolinol with benzoyl chloride. This is a standard esterification reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.



Click to download full resolution via product page

Diagram 2: Synthesis of Broxaldine.

# **Pharmacological Activity**

**Broxaldine** has demonstrated a range of antimicrobial and antiparasitic activities in vitro and in vivo.

## **Antibacterial Activity**

**Broxaldine** is active against the bacterium Clostridioides difficile, with a reported Minimum Inhibitory Concentration (MIC) of 4  $\mu$ M. A screening of FDA-approved drugs identified **Broxaldine** as a potent inhibitor of C. difficile. The study reported a MIC<sub>50</sub> of 0.2-0.6  $\mu$ M for the salicylanilides group, which includes structurally related compounds.

| Organism                 | MIC  | Reference |
|--------------------------|------|-----------|
| Clostridioides difficile | 4 μΜ |           |



#### Table 3: Antibacterial Activity of Broxaldine

## **Antiparasitic Activity**

Recent studies have extensively evaluated the activity of **Broxaldine** against Toxoplasma gondii. It has been shown to inhibit parasite invasion and proliferation in vitro and reduce parasite load in a mouse model of acute toxoplasmosis.[1][2][3]

| Parameter                              | Host Cell Line | Value       | Reference |
|----------------------------------------|----------------|-------------|-----------|
| CC50 (72h)                             | HFF            | 17.95 μg/mL | [4]       |
| CC50 (72h)                             | Vero           | 11.15 μg/mL | [4]       |
| EC50                                   | -              | 0.28 μg/mL  | [2]       |
| Invasion Rate (4<br>μg/mL)             | Vero           | 14.31%      | [3][4]    |
| Proliferation Rate (4<br>μg/mL)        | Vero           | 1.23%       | [3][4]    |
| In vivo Survival Rate<br>(mouse model) | -              | 41.5%       | [1][2][3] |

Table 4: Anti-Toxoplasma gondii Activity of Broxaldine

**Broxaldine** has been reported to decrease the viability of Schistosoma mansoni larvae at a concentration of 10  $\mu$ M.

| Organism                      | Activity            | Concentration | Reference |
|-------------------------------|---------------------|---------------|-----------|
| Schistosoma mansoni<br>larvae | Decreased viability | 10 μΜ         |           |

Table 5: Anti-Schistosoma mansoni Activity of Broxaldine

## **Mechanism of Action**



The precise mechanism of action of **Broxaldine** against all susceptible organisms is not fully elucidated. However, its effects on Toxoplasma gondii have been investigated in some detail.

## Effects on Toxoplasma gondii

In Toxoplasma gondii, **Broxaldine** appears to induce a multi-faceted disruption of cellular homeostasis. Treatment with **Broxaldine** leads to observable ultrastructural changes within the parasite, including mitochondrial swelling, an increase in the number of lipid bodies, and the formation of autophagic vacuoles.[1][3] This is accompanied by a decrease in the mitochondrial membrane potential and a significant reduction in intracellular ATP levels.[1][3] These findings suggest that **Broxaldine**'s anti-Toxoplasma activity is, at least in part, mediated by inducing mitochondrial dysfunction and triggering an autophagic cell death pathway within the parasite. [1][3][4]



Click to download full resolution via product page

**Diagram 3:** Proposed mechanism of action of **Broxaldine** in *Toxoplasma gondii*.



### **Effects on Mammalian Cells**

There is currently no publicly available data to suggest that **Broxaldine** directly modulates specific signaling pathways in mammalian cells, such as the NF-κB, MAPK, or PI3K/Akt pathways. Its cytotoxic effects on mammalian cell lines (HFF and Vero) have been quantified, as indicated by the CC<sub>50</sub> values in Table 4.[4]

### Pharmacokinetics and Metabolism

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) studies on **Broxaldine** in humans or preclinical mammalian models are not extensively available in the public domain. As a halogenated quinoline derivative, its pharmacokinetic profile may share some general characteristics with other compounds in this class, such as potential for metabolism by cytochrome P450 enzymes and distribution into various tissues. However, specific parameters like bioavailability, half-life, clearance, and metabolic pathways for **Broxaldine** have not been reported.

# **Experimental Protocols**

This section provides an overview of the methodologies used in key studies investigating the properties and activities of **Broxaldine**.

## Synthesis of 5,7-dibromo-2-methyl-8-quinolinol

#### Materials:

- 8-hydroxy-2-methylquinoline
- Bromine
- Methanol (MeOH)
- Sodium bicarbonate (NaHCO₃)
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>)
- Water (H<sub>2</sub>O)



#### Procedure:

- A mixture of 8-hydroxy-2-methylquinoline and sodium bicarbonate is prepared in methanol.
- A solution of bromine in methanol is added to the mixture.
- The reaction is stirred at room temperature.
- Sodium sulfite is added to the reaction mixture.
- The mixture is filtered and the solid is washed with water.
- The resulting white solid is dried under vacuum to yield 5,7-dibromo-2-methyl-8-quinolinol.

## In Vitro Anti-Toxoplasma gondii Growth Inhibition Assay

#### Materials:

- Human foreskin fibroblast (HFF) cells
- Toxoplasma gondii RH-2F strain (expressing β-galactosidase)
- Broxaldine
- Pyrimethamine (positive control)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Triton X-100
- Chlorophenol red-β-D-galactopyranoside (CPRG)

#### Procedure:

- A monolayer of HFF cells is prepared in a 96-well plate.
- Each well is infected with approximately 100 RH-2F tachyzoites.







- Various concentrations of Broxaldine (dissolved in DMSO) are added to the wells. A
  negative control (DMSO) and a positive control (pyrimethamine) are included.
- The plate is incubated for 72 hours.
- After incubation, Triton X-100 and CPRG are added to each well.
- The absorbance is measured at 570 nm after 12 hours to determine the level of β-galactosidase activity, which correlates with parasite viability.
- The 50% effective concentration (EC<sub>50</sub>) is calculated from the dose-response curve.[2]





Click to download full resolution via product page

**Diagram 4:** Workflow for in vitro anti-*Toxoplasma gondii* growth inhibition assay.



# In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

#### Materials:

- Clostridioides difficile strain
- Brain Heart Infusion Broth supplemented with yeast extract, L-cysteine, and sodium taurocholate (BHIS)
- Broxaldine
- Vancomycin (positive control)
- 96-well microtiter plates

#### Procedure:

- A bacterial suspension of C. difficile is prepared in BHIS broth to a standardized concentration (e.g., 5 x 10<sup>5</sup> CFU/mL).
- Serial two-fold dilutions of **Broxaldine** are prepared in BHIS broth in a 96-well plate.
- The bacterial suspension is added to each well containing the **Broxaldine** dilutions.
- Positive (no drug) and negative (no bacteria) controls are included.
- The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Broxaldine that completely inhibits visible bacterial growth.

## **Analytical Methods**

Specific, validated analytical methods for the routine quantification of **Broxaldine** in biological matrices have not been widely published. However, based on its chemical structure, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector would be suitable for its analysis.



General HPLC Method Development Considerations:

- Column: A reversed-phase C18 column would likely provide good retention and separation.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate) could be optimized for separation.
- Detection: UV detection at a wavelength corresponding to an absorbance maximum of the molecule, or mass spectrometry for higher sensitivity and specificity, would be appropriate.
- Sample Preparation: For biological samples like plasma or tissue homogenates, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances prior to analysis.

## Conclusion

**Broxaldine** (Brobenzoxaldine) is a halogenated quinoline derivative with demonstrated in vitro and in vivo activity against various pathogens, including the bacterium Clostridioides difficile and the parasites Toxoplasma gondii and Schistosoma mansoni. Its mechanism of action against T. gondii involves the disruption of mitochondrial function and the induction of autophagy. While its synthesis is achievable through standard organic chemistry techniques, there is a notable lack of publicly available data on its pharmacokinetic properties and its effects on mammalian cellular signaling pathways. This comprehensive technical guide summarizes the current state of knowledge on **Broxaldine** and highlights areas where further research is needed to fully characterize its potential as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Broxaldine (Brobenzoxaldine): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667944#broxaldine-brobenzoxaldine-cas-number-3684-46-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com